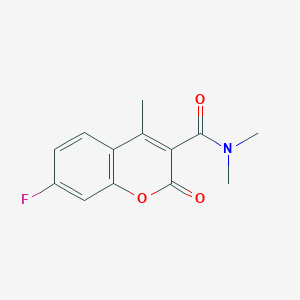![molecular formula C15H16N2O3S B7630578 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid](/img/structure/B7630578.png)
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid, also known as MTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MTB is a member of the thiazole family of compounds and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is not fully understood. However, it has been suggested that 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has also been found to inhibit the activity of reactive oxygen species (ROS), which are involved in the development of various diseases such as cancer and neurodegenerative diseases.
实验室实验的优点和局限性
One of the major advantages of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its low toxicity and high selectivity towards its target molecules. This makes it an ideal candidate for use in various lab experiments. However, one of the limitations of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is its poor solubility in water, which makes it difficult to administer in vivo.
未来方向
There are several future directions for the research on 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid. One of the areas of interest is the development of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid-based drugs for the treatment of various diseases such as cancer and neurodegenerative diseases. Another area of interest is the investigation of the molecular mechanisms of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid action and the identification of its target molecules. Additionally, the development of novel synthesis methods for 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid and its derivatives is also an area of interest for future research.
Conclusion:
In conclusion, 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid is a promising compound with potential therapeutic applications in various diseases. Its anti-inflammatory, antioxidant, and anticancer properties make it an attractive candidate for further research. The development of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid-based drugs and the investigation of its molecular mechanisms of action are areas of interest for future research.
合成方法
The synthesis of 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid involves the reaction of 4-aminobenzoic acid with 5-methyl-2-thiophenecarboxylic acid chloride in the presence of a base. The resulting product is then subjected to further purification steps to obtain pure 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid.
科学研究应用
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. 4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid has also been shown to have a protective effect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
4-[1-(5-methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-3-12(14-16-8-9(2)21-14)17-13(18)10-4-6-11(7-5-10)15(19)20/h4-8,12H,3H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOKTZAFKXZIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=C(S1)C)NC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(5-Methyl-1,3-thiazol-2-yl)propylcarbamoyl]benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-5-fluoro-N-[(5-methyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B7630499.png)
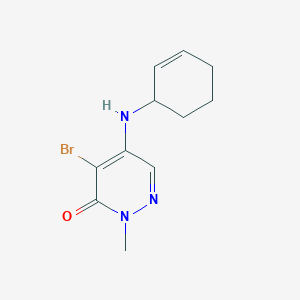
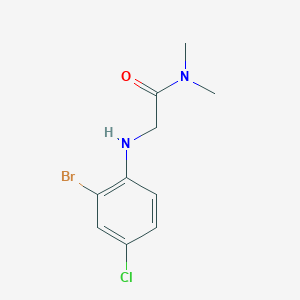

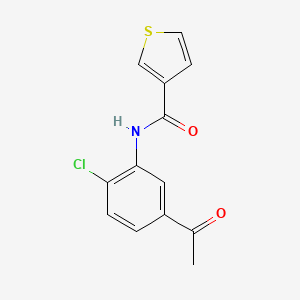
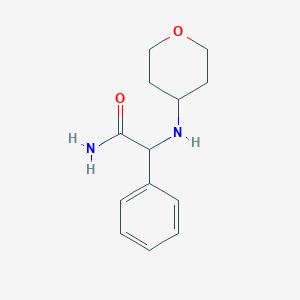

![2-Methyl-1-[2-(1-thiophen-2-ylethylamino)ethylsulfanyl]propan-2-ol](/img/structure/B7630541.png)

![1-Methyl-5-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]piperidin-2-one](/img/structure/B7630558.png)

![[4-[(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]cyclohexyl]methanol](/img/structure/B7630576.png)
![1-[(1-Benzylpiperidin-3-yl)amino]-2-methyl-3-methylsulfanylpropan-2-ol](/img/structure/B7630593.png)
